3-Acetamidobiphenyl

描述

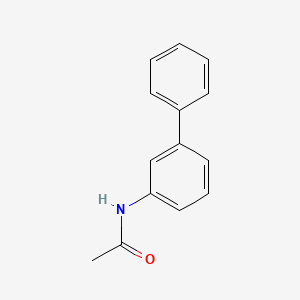

3-Acetamidobiphenyl (3-AABP) is a substituted aromatic amine characterized by a biphenyl backbone with an acetamido (-NHCOCH₃) functional group at the 3-position. It is structurally related to carcinogenic aromatic amines such as 3-aminobiphenyl (3-ABP) but differs in the presence of the acetylated amino group. This modification significantly alters its metabolic fate and reactivity. Studies using rat liver microsomal preparations demonstrate that 3-AABP undergoes hepatic oxidation, primarily yielding 3-acetamido-6-hydroxybiphenyl as its major metabolite .

属性

CAS 编号 |

2113-54-4 |

|---|---|

分子式 |

C14H13NO |

分子量 |

211.26 g/mol |

IUPAC 名称 |

N-(3-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,15,16) |

InChI 键 |

IRMSAKOLFSBQJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

规范 SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

其他CAS编号 |

2113-54-4 |

同义词 |

3-acetamidobiphenyl |

产品来源 |

United States |

相似化合物的比较

Structural and Metabolic Differences

3-Acetamidobiphenyl vs. 3-Aminobiphenyl (3-ABP)

- Structural Contrast : The acetamido group in 3-AABP replaces the primary amine (-NH₂) in 3-ABP. This substitution reduces the compound’s basicity and alters its electronic properties, influencing metabolic pathways.

- Metabolic Pathways: 3-AABP: Predominantly hydroxylated at the 6-position to form 3-acetamido-6-hydroxybiphenyl. No significant formation of reactive intermediates (e.g., hydroxylamines or nitroso derivatives) is observed . 3-ABP: Hydroxylated at 2- and 4-positions (ortho to the amino group), with minor 6-position activity.

Table 1: Metabolic Comparison of 3-AABP and 3-ABP

| Parameter | This compound (3-AABP) | 3-Aminobiphenyl (3-ABP) |

|---|---|---|

| Major Hydroxylation Site | 6-position | 2- and 4-positions |

| Reactive Metabolites | None detected | Hydroxylamine, Nitroso, Nitro |

| Enzymatic Pathway | Cytochrome P450-mediated oxidation | Mixed enzymatic/non-enzymatic |

Implications of Structural Modifications

The acetamido group in 3-AABP sterically and electronically hinders N-hydroxylation, a critical step in the activation of carcinogenic aromatic amines. In contrast, 3-ABP’s unmodified amino group facilitates N-oxidation, leading to reactive intermediates capable of forming DNA adducts .

Reactivity and Toxicity Considerations

- However, its 6-hydroxy metabolite may undergo further phase II conjugation (e.g., glucuronidation or sulfation), influencing excretion pathways.

- 3-ABP: The generation of nitroso derivatives is associated with covalent binding to cellular macromolecules, a hallmark of carcinogenicity observed in other aromatic amines like 4-aminobiphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。